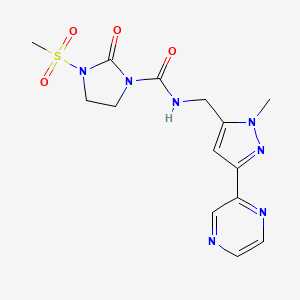

![molecular formula C17H15NO3 B2775311 N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide CAS No. 2034341-82-5](/img/structure/B2775311.png)

N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-methylbenzamide involves several steps. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Detailed protocols and optimization strategies are documented in the literature .

Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation

Research by Torimoto et al. (1996) in "Environmental Science & Technology" explored the photodecomposition of propyzamide (a compound similar to N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide) using TiO2-loaded adsorbent supports as photocatalysts. This study demonstrates the potential application of similar compounds in enhancing the rate of mineralization of organic pollutants and reducing the concentration of toxic intermediates in solution (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Multicomponent Carbonylative Approaches

Mancuso et al. (2014) in "The Journal of Organic Chemistry" investigated the oxidative carbonylation of 2-alkynylbenzamides (structurally related to the compound ) under various conditions. This study highlights the compound's utility in synthesizing diverse molecular structures, potentially useful in pharmaceutical and chemical industries (Mancuso et al., 2014).

Inhibitory Studies in DNA Repair

Cleaver et al. (1985) in "Radiation Research" studied 3-Aminobenzamide, a compound structurally similar to N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide, for its role in DNA repair. The study provides insights into how modifications to such compounds could influence DNA repair mechanisms, which is crucial for understanding cellular responses to DNA damage (Cleaver, Milam, & Morgan, 1985).

Cholinesterase Inhibition

Corbel et al. (2009) in "BMC Biology" examined N,N-Diethyl-3-methylbenzamide (similar to the compound ) for its inhibitory effects on cholinesterase activity in insect and mammalian systems. This research could be relevant in studying the neurotoxicological impacts of related compounds (Corbel et al., 2009).

Conversion of Amide Oximes into Amidines

Research by Dondoni and Barbaro (1975) in "Journal of The Chemical Society, Chemical Communications" explored the conversion of N-alkyl and N-arylbenzamide oximes into amidines. This study is significant for understanding the chemical transformations of compounds like N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide (Dondoni & Barbaro, 1975).

Synthesis and Antimicrobial Screening

Desai et al. (2013) in "Medicinal Chemistry Research" synthesized and screened a series of compounds structurally related to N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide for antimicrobial activity. This study offers insights into the potential application of such compounds in developing new antibacterial and antifungal agents (Desai, Rajpara, & Joshi, 2013).

Potential Herbicides

Araniti et al. (2014) in "Molecules" discovered a new class of potential herbicides, including compounds similar to N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide. This research indicates the possible use of such compounds in agricultural applications for controlling weed growth (Araniti et al., 2014).

Eigenschaften

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-4-2-3-5-15(12)17(19)18-10-14-6-7-16(21-14)13-8-9-20-11-13/h2-9,11H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJBHNYCEDQJFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2775228.png)

![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B2775231.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2775233.png)

![N-(5-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2775241.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2775243.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2775244.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2775247.png)

![1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B2775250.png)

![6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2775251.png)